molecular formula C12H13N3OS B14906972 N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide

N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14906972
M. Wt: 247.32 g/mol
InChI Key: ZVEOKHVLXJFSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a thiadiazole ring fused with a benzyl and ethyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with ethyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring structure.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole compounds with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Research has shown its potential as a therapeutic agent for treating infections and certain types of cancer.

    Industry: The compound is used in the development of agrochemicals and as a precursor for the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

  • N-benzyl-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-benzyl-4-ethyl-1,2,3-oxadiazole-5-carboxamide
  • N-benzyl-4-ethyl-1,2,3-triazole-5-carboxamide

Comparison: N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the thiadiazole ring. Compared to its analogs, it may exhibit different reactivity and biological activities. For instance, the presence of the sulfur atom in the thiadiazole ring can influence its electronic properties and interactions with biological targets, making it distinct from oxadiazole and triazole derivatives.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-benzyl-4-ethylthiadiazole-5-carboxamide

InChI

InChI=1S/C12H13N3OS/c1-2-10-11(17-15-14-10)12(16)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16)

InChI Key

ZVEOKHVLXJFSAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.